4-Methylbenzotrifluoride

Descripción

Nomenclature and Chemical Classification

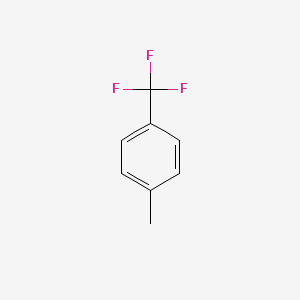

4-Methylbenzotrifluoride is an organofluorine compound belonging to the class of halogenated hydrocarbons. lookchem.com It is structurally a derivative of toluene (B28343) where the methyl group's hydrogen atoms have been replaced by fluorine. The compound is systematically known as 1-Methyl-4-(trifluoromethyl)benzene. chemicalbook.com In chemical literature and commerce, it is frequently referred to by several synonyms, including p-(Trifluoromethyl)toluene, alpha,alpha,alpha-trifluoro-p-xylene, and 4-(Trifluoromethyl)toluene. lookchem.comthermofisher.com Its unique structure, featuring both a methyl and a trifluoromethyl group on a benzene (B151609) ring, makes it a subject of significant interest.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 6140-17-6 chemicalbook.com |

| Molecular Formula | C8H7F3 chemicalbook.com |

| Molecular Weight | 160.14 g/mol lookchem.com |

| IUPAC Name | 1-methyl-4-(trifluoromethyl)benzene smolecule.com |

| Common Synonyms | 4-(Trifluoromethyl)toluene, p-Methylbenzotrifluoride, alpha,alpha,alpha-Trifluoro-p-xylene lookchem.comthermofisher.com |

Historical Context of Trifluoromethylated Aromatic Compounds in Chemical Research

The study of trifluoromethyl groups in relation to biological activity was first undertaken by F. Lehmann in 1927, with the medicinal use of this functional group dating to 1928. wikipedia.orgwikipedia.org An early, pivotal synthetic method was developed by Frédéric Swarts in 1892, which utilized antimony fluoride (B91410) to convert benzotrichloride (B165768) into benzotrifluoride (B45747). wikipedia.org This foundational work paved the way for future advancements. By the 1930s, industrial chemists at companies like Kinetic Chemicals and IG Farben had replaced the antimony-based reagent with hydrogen fluoride (HF) for such transformations. wikipedia.org

Research intensified in the mid-1940s, and a comprehensive review on the topic appeared in 1958. wikipedia.orgwikipedia.org The development of new synthetic methodologies continued, with notable contributions such as the McLoughlin-Thrower reaction in 1968, an early coupling reaction using iodofluoroalkanes and copper. wikipedia.org The discovery by Yagupolskii and his team that S-trifluoromethyl diarylsulfonium salts could effectively trifluoromethylate thiophenolates marked a significant milestone, spurring extensive research into electrophilic trifluoromethylating reagents in both academic and industrial settings. researchgate.netresearchgate.net The introduction of trifluoromethyltrimethylsilane (TMSCF3) by Ingo Ruppert in 1984, and its subsequent application as a nucleophilic trifluoromethylating agent by Prakash and Olah in 1989, further expanded the synthetic chemist's toolkit. wikipedia.orgresearchgate.net

Significance of this compound in Contemporary Organic Chemistry

The trifluoromethyl group is a crucial substituent in medicinal chemistry and agrochemistry, often used to enhance the metabolic stability and bioactivity of molecules. wikipedia.orgbeilstein-journals.org this compound serves as a vital building block and intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. lookchem.comguidechem.com A notable application is its role as a key intermediate in the production of the second-generation, high-efficiency rodenticide, flocoumafen. google.com Derivatives such as 3-amino-2-methylbenzotrifluoride are valuable intermediates for creating therapeutic agents with anti-inflammatory and analgesic properties. google.com

Beyond its role as a synthetic precursor, benzotrifluoride and its derivatives, including this compound, are recognized as useful solvents for organic synthesis. smolecule.comresearchgate.net These compounds are relatively inert and can be used in a wide array of chemical reactions, from ionic and thermal processes to transition-metal catalyzed transformations. researchgate.net Their ability to dissolve both standard organic and highly fluorinated molecules makes them particularly valuable for fluorous synthesis. smolecule.comresearchgate.net The physical properties of this compound, such as its boiling point and density, are well-suited for its application as a reaction solvent.

Table 2: Physical Properties of this compound

| Property | Value |

|---|---|

| Appearance | Colorless liquid thermofisher.com |

| Boiling Point | 129 °C lookchem.comfishersci.com |

| Density | 1.144 g/mL at 25 °C lookchem.com |

| Flash Point | 27 °C fishersci.com |

| Refractive Index | n20/D 1.426 lookchem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3/c1-6-2-4-7(5-3-6)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLRAYMYEXQKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210335 | |

| Record name | alpha,alpha,alpha-Trifluoro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6140-17-6 | |

| Record name | 1-Methyl-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6140-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006140176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,alpha,alpha-Trifluoro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLBENZOTRIFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH7JBW374B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methylbenzotrifluoride and Its Derivatives

Direct Trifluoromethylation Approaches

Direct trifluoromethylation involves the introduction of a trifluoromethyl (CF₃) group onto a toluene (B28343) molecule in a single step. This can be accomplished through electrophilic, nucleophilic, or radical pathways, each with its own set of reagents and reaction conditions.

Electrophilic Trifluoromethylation Mechanisms

Electrophilic trifluoromethylation introduces a "CF₃⁺" equivalent to the aromatic ring. Toluene, being an activated aromatic compound, readily undergoes electrophilic substitution, primarily at the ortho and para positions. The methyl group's electron-donating nature directs the incoming electrophile to these positions. However, achieving high selectivity for the para isomer, 4-methylbenzotrifluoride, can be challenging.

A variety of electrophilic trifluoromethylating reagents have been developed, often featuring a hypervalent iodine or a sulfonium (B1226848) salt structure. These reagents generate a highly reactive electrophilic trifluoromethyl species that is then attacked by the electron-rich aromatic ring of toluene. The reaction typically proceeds through a standard electrophilic aromatic substitution mechanism, involving the formation of a sigma complex (Wheland intermediate) followed by deprotonation to restore aromaticity.

| Reagent Type | Specific Reagent | Catalyst/Conditions | Product Distribution (para:ortho:meta) | Reference |

| Hypervalent Iodine | Togni's Reagent I | Not specified | Not specified | General knowledge |

| Sulfonium Salt | Umemoto's Reagent | Not specified | Not specified | General knowledge |

Nucleophilic Trifluoromethylation Pathways

Nucleophilic trifluoromethylation introduces a "CF₃⁻" equivalent and requires a substrate with a suitable leaving group. In the context of synthesizing this compound, this would typically involve a starting material such as a 4-methyl-substituted aryl halide or a derivative with another good leaving group.

The mechanism involves the displacement of the leaving group by a nucleophilic trifluoromethyl source. Common sources of the trifluoromethyl anion include trifluoromethyltrimethylsilane (TMSCF₃) activated by a fluoride (B91410) source, and trifluoromethane (B1200692) (HCF₃) deprotonated by a strong base. The efficiency of the reaction is highly dependent on the nature of the substrate, the trifluoromethyl source, and the reaction conditions, including the choice of catalyst, often a transition metal complex.

| Substrate | CF₃ Source | Catalyst/Conditions | Yield of this compound | Reference |

| 4-Iodotoluene | CF₃I / Copper | Not specified | Not specified | General knowledge |

| 4-Methylphenylboronic acid | TMSCF₃ | Cu(OAc)₂ / O₂ | Not specified | General knowledge |

Radical Trifluoromethylation Strategies

Radical trifluoromethylation involves the reaction of a trifluoromethyl radical (•CF₃) with toluene. The trifluoromethyl radical is a highly reactive species that can be generated from various precursors through photoredox catalysis, thermal decomposition, or redox reactions.

The mechanism of radical aromatic trifluoromethylation typically involves the addition of the •CF₃ radical to the aromatic ring to form a cyclohexadienyl radical intermediate. This intermediate then undergoes oxidation to the corresponding cation, followed by deprotonation to yield the trifluoromethylated product. The regioselectivity of this reaction can be influenced by the electronic and steric properties of the substrate and the reaction conditions. For toluene, a mixture of ortho, meta, and para isomers is often obtained.

| •CF₃ Source | Initiator/Catalyst | Conditions | Product Distribution (para:ortho:meta) | Reference |

| CF₃I | Triethylborane | Not specified | Not specified | General knowledge |

| Sodium trifluoromethanesulfinate (Langlois' reagent) | t-BuOOH / hv | Not specified | Not specified | General knowledge |

Multi-Step Synthetic Routes

Friedel-Crafts Reactions in Precursor Synthesis

The Friedel-Crafts reaction is a versatile method for introducing alkyl or acyl groups onto an aromatic ring. In the context of this compound synthesis, a Friedel-Crafts reaction can be employed to prepare a key precursor. One common industrial route involves the reaction of toluene with carbon tetrachloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 4-(trichloromethyl)toluene. google.com This reaction proceeds via an electrophilic aromatic substitution mechanism where the carbon tetrachloride, activated by the Lewis acid, acts as the electrophile. The methyl group of toluene directs the substitution primarily to the para position.

Another approach involves the Friedel-Crafts acylation of toluene with acetyl chloride to produce 4-methylacetophenone. This ketone can then be converted to the corresponding trichloride, which subsequently undergoes halogen-fluorine exchange.

| Aromatic Substrate | Reagent | Catalyst | Precursor Product | Reference |

| Toluene | Carbon Tetrachloride | AlCl₃ | 4-(Trichloromethyl)toluene | google.com |

| Toluene | Acetyl Chloride | AlCl₃ | 4-Methylacetophenone | General knowledge |

Halogen-Fluorine Exchange Reactions

Halogen-fluorine exchange, often referred to as the Swarts reaction, is a crucial step in many multi-step syntheses of fluorinated compounds. iitk.ac.in In the synthesis of this compound, the precursor 4-(trichloromethyl)toluene, obtained from the Friedel-Crafts reaction, is treated with a fluorinating agent to replace the chlorine atoms with fluorine.

The most common fluorinating agent for this transformation is anhydrous hydrogen fluoride (HF). The reaction is typically carried out under pressure and at elevated temperatures. Antimony pentachloride (SbCl₅) is often used as a catalyst to facilitate the exchange. The mechanism involves the formation of a carbocation intermediate, which then reacts with fluoride ions. The exchange proceeds stepwise, with the dichlorofluoro and chlorodifluoro intermediates being formed before the final trifluoromethyl product.

| Precursor | Fluorinating Agent | Catalyst | Product | Reference |

| 4-(Trichloromethyl)toluene | Anhydrous Hydrogen Fluoride (HF) | SbCl₅ (catalytic) | This compound | General knowledge |

| 4-(Trichloromethyl)toluene | Antimony Trifluoride (SbF₃) | SbCl₅ (catalytic) | This compound | iitk.ac.in |

Hydrogenation and Dechlorination Processes

Hydrogenation and dechlorination processes are pivotal in the synthesis of this compound, primarily involving the catalytic reduction of chlorinated precursors. A common precursor for these processes is 4-chlorobenzotrifluoride (B24415), which can be synthesized from p-chlorotoluene. The synthesis of 4-chlorobenzotrifluoride involves the chlorination of p-chlorotoluene to yield p-chlorobenzotrichloride, followed by fluorination with anhydrous hydrogen fluoride. google.comnih.gov Typical conditions for the fluorination step to produce benzotrifluoride (B45747) derivatives are temperatures ranging from 80 to 110°C and pressures of 1.2 to 1.4 MPa. nih.govatamanchemicals.com

Once the chlorinated precursor is obtained, catalytic hydrodehalogenation can be employed to replace the chlorine atom with hydrogen. Palladium-based catalysts are frequently utilized for this transformation. For instance, palladium nanoparticles have been shown to effectively catalyze the hydrodehalogenation of various aryl chlorides under hydrogen at atmospheric pressure. researchgate.net Another efficient method involves the use of palladium on carbon (Pd/C) in the presence of a hydrogen donor like hydrazine (B178648) hydrochloride at room temperature, which can reduce aryl chlorides with high selectivity. researchgate.net The general scheme for this process involves the reaction of a chlorinated benzotrifluoride derivative in the presence of a palladium catalyst and a hydrogen source.

The reaction conditions for palladium-catalyzed hydrodehalogenation of aryl chlorides can be mild, sometimes utilizing ethanol (B145695) as the hydride source. rsc.org This method is not only effective for dechlorination but can also be adapted for deuteration by using deuteroethanol. rsc.org

Table 1: Conditions for Hydrogenation and Dechlorination Processes

| Precursor | Catalyst | Hydrogen Source | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Aryl Chlorides | Palladium Nanoparticles | H₂ (atmospheric pressure) | Tetrabutylammonium bromide (molten) | Tetrabutylammonium acetate (B1210297) as base | Dehalogenated Arenes | researchgate.net |

| Aryl Chlorides | Pd/C | Hydrazine hydrochloride | - | Room temperature, basic medium | Dehalogenated Arenes | researchgate.net |

| (Poly)halogenated Arenes | Palladium complexes with YPhos ligands | Ethanol | MeTHF | Mild conditions | Dehalogenated Arenes | rsc.org |

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, and it is applicable to the synthesis of this compound. innospk.com This reaction typically involves the cross-coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. nih.gov

For the synthesis of this compound, a plausible route is the Suzuki-Miyaura coupling of a halogenated benzotrifluoride, such as 4-bromobenzotrifluoride, with a methylating agent like methylboronic acid or a potassium methyltrifluoroborate salt. The reaction is generally carried out in the presence of a palladium catalyst and a base. Supported palladium nanoparticles have been demonstrated to be effective catalysts for Suzuki-Miyaura reactions in the preparation of fluorinated biphenyl (B1667301) derivatives. mdpi.com

The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, base, and solvent. The development of highly active catalysts has enabled the coupling of a wide range of substrates under mild conditions.

Table 2: Key Components in Suzuki-Miyaura Coupling for this compound Synthesis

| Component | Example | Function | Reference |

|---|---|---|---|

| Aryl Halide | 4-Bromobenzotrifluoride | Electrophilic partner | nih.gov |

| Organoboron Reagent | Methylboronic acid or its trifluoroborate salt | Nucleophilic partner (methyl source) | nih.gov |

| Catalyst | Palladium complex (e.g., Pd(PPh₃)₄) or supported Pd nanoparticles | Facilitates the cross-coupling reaction | nih.govmdpi.com |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the organoboron reagent | nih.gov |

| Solvent | Toluene, Dioxane, or DMF | Reaction medium | mdpi.com |

Grignard Reactions for Methylation

Grignard reactions provide a powerful tool for the formation of carbon-carbon bonds and can be employed for the methylation of benzotrifluoride derivatives. libretexts.org A Grignard reagent, with the general formula RMgX, is a potent nucleophile capable of attacking a variety of electrophilic centers.

In the context of synthesizing this compound, a Grignard reagent can be prepared from a halogenated benzotrifluoride, such as 4-bromobenzotrifluoride, by reacting it with magnesium metal in an anhydrous ether solvent. libretexts.orggoogle.com The resulting organomagnesium compound, 4-(trifluoromethyl)phenylmagnesium bromide, can then be reacted with a methylating agent like dimethyl sulfate (B86663) to introduce the methyl group onto the aromatic ring. It is crucial to conduct these reactions under anhydrous conditions, as even trace amounts of water can quench the Grignard reagent. youtube.com

The formation of the Grignard reagent is a critical step and can sometimes be challenging to initiate. youtube.com The reaction is exothermic but may require activation, which can be achieved by methods such as crushing the magnesium or using an initiator. youtube.com

Table 3: Steps in Grignard Reaction for Methylation

| Step | Reactants | Key Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Grignard Reagent Formation | 4-Bromobenzotrifluoride, Magnesium metal | Anhydrous ether solvent (e.g., diethyl ether or THF) | 4-(Trifluoromethyl)phenylmagnesium bromide | libretexts.orggoogle.com |

| 2. Methylation | 4-(Trifluoromethyl)phenylmagnesium bromide, Dimethyl sulfate | Anhydrous conditions | This compound | google.com |

Defluorinative Triallylation of α,α,α-Trifluorotoluene Derivatives

Recent advances in organofluorine chemistry have led to the development of methods for the functionalization of the trifluoromethyl group itself. While the term "triallylation" is not commonly found, "defluoroallylation" represents a significant transformation of trifluoromethylarenes. This process involves the substitution of a fluorine atom from the trifluoromethyl group with an allyl group.

A reported method for selective defluoroallylation involves a fluoride-initiated coupling reaction between trifluoromethylarenes and allylsilanes. nih.govresearchgate.net This reaction yields allylated α,α-difluorobenzylic compounds. acs.org Mechanistic studies suggest that this transformation proceeds through a base-induced single electron transfer pathway, which accounts for the high efficiency and selectivity of this carbon-fluorine bond substitution. nih.govresearchgate.net This defluorinative functionalization provides a route to novel fluorinated molecules by modifying the otherwise robust trifluoromethyl group. chemrxiv.orgnih.gov

Table 4: Components of Defluoroallylation Reaction

| Component | Example | Role | Reference |

|---|---|---|---|

| Substrate | α,α,α-Trifluorotoluene derivative | Source of the trifluoromethylarene scaffold | nih.govresearchgate.net |

| Allylating Agent | Allylsilane | Provides the allyl group | nih.govresearchgate.net |

| Initiator | Fluoride source | Initiates the coupling reaction | nih.govresearchgate.net |

| Product | Allylated α,α-difluorobenzylic compound | Result of C-F bond substitution | acs.org |

Synthesis of Substituted this compound Derivatives

Halogenated Derivatives (e.g., 3-Bromo-4-methylbenzotrifluoride, 2-Fluoro-4-methylbenzotrifluoride)

3-Bromo-4-methylbenzotrifluoride can be synthesized through a two-step process starting from 4-methylbenzotrichloride. The first step involves the bromination of 4-methylbenzotrichloride in the presence of a catalyst such as iron sulfide (B99878). google.com The resulting crude bromination product is then subjected to fluorination with anhydrous hydrofluoric acid to yield 3-bromo-4-methylbenzotrifluoride. google.com

Another approach to halogenated benzotrifluorides involves the direct bromination of a substituted benzotrifluoride. For example, 3-bromobenzotrifluoride (B45179) can be prepared by the direct bromination of benzotrifluoride using bromine and an iron powder catalyst. google.com A similar principle applies to the synthesis of 3-bromo-4-fluorobenzotrifluoride , which is achieved through the electrophilic bromination of p-fluorobenzotrifluoride, often catalyzed by ferric bromide.

The synthesis of 2-Fluoro-4-methylbenzotrifluoride is less commonly detailed in readily available literature but would likely proceed through multi-step synthetic routes. One possible approach could involve the Sandmeyer reaction of a corresponding amino-substituted precursor, such as 2-amino-4-methylbenzotrifluoride.

Table 5: Synthesis of Halogenated this compound Derivatives

| Compound | Starting Material | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Bromo-4-methylbenzotrifluoride | 4-Methylbenzotrichloride | 1. Bromine, Iron sulfide 2. Anhydrous hydrofluoric acid | 1. Bromination 2. Fluorination | google.com |

| 3-Bromo-4-fluorobenzotrifluoride | p-Fluorobenzotrifluoride | Bromine, Ferric bromide | Electrophilic Aromatic Bromination |

Amino Derivatives (e.g., 3-Amino-4-methylbenzotrifluoride)

Amino derivatives of this compound are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The synthesis of these compounds typically involves the reduction of a corresponding nitro derivative.

For instance, the synthesis of 3-amino-2-methylbenzotrifluoride is achieved through the catalytic hydrogenation of 2-methyl-3-nitrobenzotrifluoride. prepchem.com This reduction is commonly carried out using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere. prepchem.comgoogle.com The reaction is typically performed in a solvent such as methanol. prepchem.com

A similar strategy can be applied to the synthesis of 3-Amino-4-methylbenzotrifluoride . The precursor, 4-methyl-3-nitrobenzotrifluoride, can be prepared by the nitration of this compound. Subsequent reduction of the nitro group, for example through catalytic hydrogenation, would yield the desired 3-amino-4-methylbenzotrifluoride. The nitration of benzotrifluoride to produce 3-nitrobenzotrifluoride (B1630513) is a well-established process, typically using a mixture of concentrated nitric acid and sulfuric acid. guidechem.com

Table 6: Synthesis of 3-Amino-2-methylbenzotrifluoride

| Starting Material | Reagents | Solvent | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Methyl-3-nitrobenzotrifluoride | H₂, 10% Pd/C | Methanol | 40-45°C, atmospheric pressure | 3-Amino-2-methylbenzotrifluoride | 92% | prepchem.com |

Nitro-Substituted Benzotrifluoride Compounds

The synthesis of nitro-substituted benzotrifluoride compounds is a significant area of study, particularly due to their role as intermediates in the production of herbicides and other specialty chemicals. google.comgoogle.comgoogleapis.com The primary method for introducing a nitro group onto the benzotrifluoride ring is through electrophilic nitration.

The process generally involves the nitration of an alkyl-substituted benzotrifluoride, such as 3-methylbenzotrifluoride (B1360241), using a nitrating agent like nitric acid at low temperatures, typically ranging from -40°C to 10°C. google.comgoogleapis.com This reaction yields a mixture of isomers, predominantly the 2-nitro, 4-nitro, and 6-nitro isomers, with trace amounts of the 5-nitro isomer. google.comepo.org The trifluoromethyl (-CF3) group is a meta-directing deactivator, and the position of the alkyl group influences the final isomer distribution. For instance, the nitration of 3-methylbenzotrifluoride results in a significant amount of the 2-nitro isomer. google.comgoogle.com

The reaction is typically carried out by slowly adding the alkyl-substituted benzotrifluoride to the nitric acid with vigorous stirring and external cooling to maintain the desired temperature range. google.comgoogle.com After the addition is complete, the mixture is stirred for a period, often about an hour, to ensure the reaction goes to completion. google.comepo.org Following the reaction, the various nitro isomers can be separated from the mixture by techniques such as distillation. google.comgoogle.com These separated nitro-substituted benzotrifluoride compounds can then be converted into the corresponding anilines through hydrogenation, which are precursors for other valuable chemical products. google.comepo.org

| Isomer | Distribution Percentage (by 19F NMR) googleapis.com | Distribution Percentage (by 1H NMR) googleapis.com | Distribution Percentage (Alternative Condition) googleapis.com |

|---|---|---|---|

| 2-Nitro | 46.6% | 45.7% | 44% |

| 4-Nitro | 26.9% | 26.6% | 26.6% |

| 6-Nitro | 26.5% | 27.8% | 29% |

Cyano Derivatives

The synthesis of cyano-substituted benzotrifluorides involves the introduction of a nitrile (-CN) group onto the aromatic ring. These derivatives are valuable intermediates in organic synthesis. One route to these compounds can involve nucleophilic substitution reactions on appropriately substituted benzotrifluoride precursors. For example, a chloro-substituted benzotrifluoride can react with a cyanide source to yield the corresponding cyano derivative.

Research has shown the synthesis of novel sulfide compounds through the reaction of 4-chloro-3-nitrobenzotrifluoride (B52861) with potassium cyanodithioimidocarbonate. researchgate.net While this specific example does not result in a direct cyano-substituted benzotrifluoride, it demonstrates the reactivity of halogenated benzotrifluorides towards cyano-containing nucleophiles. Generally, the presence of a trifluoromethyl group on the benzene (B151609) ring can activate the ring towards nucleophilic aromatic substitution, facilitating the displacement of a leaving group, such as a halogen, by a cyanide ion. The synthesis of benzotrifluoride derivatives may include a cyano group as one of several substituents on the benzene ring. google.com

Carboxy and Sulfon Derivatives

Carboxy and sulfon derivatives of benzotrifluoride are important in the synthesis of pharmaceuticals and agrochemicals. The introduction of carboxylic acid (-COOH) and sulfonic acid (-SO3H) groups can be achieved through various synthetic routes.

Sulfonation is a well-known electrophilic substitution reaction that can be applied to substituted benzene compounds, including benzotrifluorides. google.com This typically involves reacting the benzotrifluoride with a sulfonating agent such as fuming sulfuric acid. The strongly deactivating nature of the trifluoromethyl group makes sulfonation require harsh conditions.

Green Chemistry Approaches in this compound Synthesis

Catalyst Development for Sustainable Synthesis

The development of sustainable catalytic systems is a key focus in green chemistry, aiming to improve efficiency and reduce the environmental impact of chemical synthesis. queensu.ca For the synthesis of benzotrifluoride and its derivatives, research has shifted towards creating more environmentally benign catalytic processes.

One significant advancement is the development of catalyst-free trifluoromethylation methods. rsc.org For example, a mild and practical strategy for the direct C-H trifluoromethylation of arenes uses the inexpensive sodium triflinate (Langlois' reagent) as the trifluoromethyl source with sodium persulfate as an initiator, proceeding at moderate temperatures in a water-acetonitrile mixture. rsc.org Another approach involves visible-light-promoted, catalyst- and additive-free defluorinative alkylation of trifluoromethyl groups. rsc.org

Photocatalysis represents a powerful tool in sustainable synthesis. advanceseng.com Novel methods utilizing visible light to drive the introduction of CF3 groups have been developed. These systems can employ reagents like 2-Bromo-3,3,3-trifluoro-1-propene (BTP) in combination with a catalytic amount of a reducing agent, avoiding harsh conditions and toxic reagents. advanceseng.com

Additionally, there is a move towards using more earth-abundant and less toxic metals in catalysis. For instance, manganese is being explored as a potential alternative to more traditional but more hazardous metals like ruthenium in catalytic processes. queensu.ca The development of processes that utilize aluminum fluoride as a catalyst for the gas-phase reaction of benzotrichloride (B165768) with hydrogen fluoride also represents an improvement over older methods that required high pressures and vigorous agitation. google.com

| Approach | Catalyst/Initiator | Key Features | Environmental Benefits |

|---|---|---|---|

| Catalyst-Free C-H Trifluoromethylation rsc.org | Sodium Persulfate | Uses inexpensive reagents; proceeds in water-acetonitrile mixture at 30°C. | Avoids heavy metal catalysts; uses a more environmentally friendly solvent system. |

| Visible-Light-Promoted Defluorinative Alkylation rsc.org | None (light-promoted) | Catalyst- and additive-free; uses visible light. | Eliminates the need for complex, expensive, and potentially toxic photocatalysts. |

| Photocatalytic Trifluoropropanation advanceseng.com | Supersilane (catalytic) | Visible light-driven; compatible with a wide range of functional groups. | Avoids harsh conditions and toxic reagents by using light as an energy source. |

| Gas-Phase Fluorination google.com | Aluminum Fluoride | Gas-phase reaction; avoids high-pressure liquid systems. | Improves safety and reduces energy consumption compared to high-pressure methods. |

Solvent Selection and Optimization for Environmental Impact Reduction

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. nih.gov Benzotrifluoride (BTF) itself has been identified as a useful alternative solvent that is more environmentally friendly than many conventional solvents like dichloromethane (B109758) and other chlorinated hydrocarbons. researchgate.netugent.beacs.org

BTF is relatively inert, making it suitable for a wide variety of chemical reactions, including ionic, transition-metal-catalyzed, and radical reactions. researchgate.netugent.beresearchgate.net It possesses advantageous physical properties, such as a convenient boiling point and density, and is less toxic than many halogenated solvents. researchgate.net Its ability to dissolve both standard organic molecules and highly fluorinated compounds also makes it a valuable solvent for fluorous synthesis. researchgate.netsemanticscholar.org The use of BTF can lead to improved reaction outcomes and is considered a step towards more sustainable chemical processes. researchgate.netnih.gov

The optimization of solvent use involves several strategies to reduce environmental impact. These include selecting solvents that are less hazardous, have a lower potential for air and water pollution, and are easily recyclable. mdma.ch Reducing the number of synthesis steps by choosing a solvent suitable for multiple consecutive reactions can also significantly decrease waste generation. nih.gov Life cycle assessment tools can be employed to compare the total environmental impact of different solvents, aiding in the selection of the most sustainable option for a particular process. nih.gov

| Solvent | Boiling Point (°C) | Density (g/mL at 25°C) | Key Environmental/Safety Considerations |

|---|---|---|---|

| Benzotrifluoride (BTF) | 102 | 1.18 | Considered more environmentally friendly; less toxic than many halogenated solvents. |

| Dichloromethane | 40 | 1.33 | Suspected carcinogen; volatile organic compound (VOC). |

| Benzene | 80 | 0.88 | Known carcinogen; highly flammable. |

| Toluene | 111 | 0.87 | Toxic; flammable. |

| Tetrahydrofuran (THF) | 66 | 0.89 | Can form explosive peroxides. |

Mechanistic and Theoretical Investigations

Reaction Mechanisms in Derivatization (e.g., Alkynylation-Cyclization)

While specific studies on the alkynylation-cyclization of 4-methylbenzotrifluoride are not extensively detailed in the literature, the mechanism can be inferred from related transformations involving aryl halides, such as the Sonogashira coupling. This reaction is a cornerstone of carbon-carbon bond formation, typically involving a palladium catalyst.

The generally accepted mechanism for a palladium-catalyzed Sonogashira coupling, which can be extended to the alkynylation of an aryl halide derivative of this compound, involves a catalytic cycle with three primary stages:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a halogenated derivative of this compound) in an oxidative addition step. This forms a Pd(II) intermediate.

Transmetalation/Alkynylation: In the classic Sonogashira reaction, a copper co-catalyst facilitates the formation of a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) complex. In copper-free variations, the terminal alkyne coordinates to the palladium center, followed by a deprotonation event to form a palladium-alkynyl complex.

Reductive Elimination: The final step involves the reductive elimination of the coupled product (the alkynylated this compound derivative) from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Subsequent cyclization of the alkynylated product would depend on the nature of the substituents and the reaction conditions, potentially proceeding through intramolecular addition or other pericyclic reactions.

Computational Chemistry Studies

Computational chemistry provides profound insights into the electronic structure and reactivity of this compound and its derivatives, enabling the prediction of reaction outcomes and the rational design of synthetic routes.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties and reaction mechanisms of organic molecules. For derivatives of this compound, DFT calculations can be employed to:

Determine Molecular Geometries: Optimization of ground state and transition state geometries provides crucial information about the steric and electronic environment of the molecule.

Calculate Reaction Energetics: DFT allows for the calculation of activation energies and reaction enthalpies, helping to identify the most favorable reaction pathways.

Analyze Electronic Structure: The distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential can be mapped to predict sites of reactivity. For instance, in electrophilic aromatic substitution reactions, the regioselectivity is governed by the nucleophilicity of the carbon atoms on the aromatic ring, which is influenced by the methyl and trifluoromethyl substituents.

Table 1: Calculated Parameters for a Model Electrophilic Aromatic Substitution on a Substituted Benzene (B151609) (Note: This is a representative table based on general principles of DFT studies on substituted benzenes, as specific data for this compound is not available.)

| Parameter | Ortho Position | Meta Position | Para Position |

| Activation Energy (kcal/mol) | 18.5 | 15.5 | 18.3 |

| Relative Yield (%) | 18.7 | 81.0 | 0.3 |

| Hirshfeld Charge on Carbon | -0.15 | -0.12 | -0.16 |

This interactive table demonstrates how DFT can predict the favored position of attack in an electrophilic substitution reaction based on calculated activation energies.

This subsection is implicitly excluded based on the provided outline.

Computational studies, particularly DFT, are instrumental in predicting the pathways and selectivity of reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the transition states and intermediates for competing pathways.

For example, in the case of electrophilic aromatic substitution on a deactivated benzene ring, DFT calculations can elucidate the origin of regioselectivity. Studies on benzenesulfonic acid have shown that the meta-selectivity arises from a combination of the slight polarization of the ring's electron density and weak repulsive steric interactions in the ortho transition state, rather than the stability of resonance structures alone rsc.org. Similar principles can be applied to understand the directing effects of the methyl and trifluoromethyl groups in this compound.

Stereochemical and Regiochemical Control in Reactions

The control of stereochemistry and regiochemistry is paramount in the synthesis of complex molecules derived from this compound.

Regiochemical control in reactions such as electrophilic aromatic substitution is dictated by the electronic nature of the substituents on the benzene ring. The electron-donating methyl group tends to direct incoming electrophiles to the ortho and para positions, while the strongly electron-withdrawing trifluoromethyl group is a meta-director. The interplay of these two groups on the this compound ring will determine the ultimate position of substitution. Theoretical studies can quantify the activating and deactivating effects of these substituents to predict the major product.

Stereochemical control becomes critical when new chiral centers are formed during the derivatization of this compound. For instance, in palladium-catalyzed allylic alkylation reactions involving trifluoromethyl-containing substrates, the choice of chiral ligands is crucial for achieving high enantioselectivity. The ligand coordinates to the palladium center and creates a chiral environment that influences the approach of the nucleophile, leading to the preferential formation of one enantiomer over the other. DFT calculations can be used to model the transition states of these reactions, helping to rationalize the observed stereoselectivity and to design more effective chiral ligands.

Spectroscopic and Analytical Techniques for Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of 4-Methylbenzotrifluoride. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment of hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy for this compound reveals distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic region of the spectrum typically displays two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the methyl group are chemically distinct from those ortho to the trifluoromethyl group, leading to this splitting pattern. The methyl group protons appear as a singlet further upfield.

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic CH | ~7.54 | d | ~7.2 |

| Aromatic CH | ~7.68 | d | ~7.2 |

| Methyl CH₃ | ~2.56 | s | N/A |

| (Data sourced from multiple examples of similar compounds) rsc.orgbeilstein-journals.org |

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for the methyl carbon, the four unique aromatic carbons, and the trifluoromethyl carbon. A key feature is the coupling between the fluorine atoms and the carbon atom of the trifluoromethyl group (¹JCF) and adjacent aromatic carbons (²JCCF, ³JCCCF), which causes the CF₃ signal and the attached aromatic carbon signal to appear as quartets. beilstein-journals.orgrsc.org

| Carbon | Chemical Shift (δ) in ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J) in Hz |

| C-CF₃ | ~129-134 | q | ~33 |

| CF₃ | ~123-125 | q | ~271-275 |

| Aromatic CH | ~125-128 | q | ~4 |

| Aromatic CH | ~128-132 | s | N/A |

| C-CH₃ | ~140 | s | N/A |

| CH₃ | ~21-27 | s | N/A |

| (Data represents typical ranges and values found in literature for 4-substituted benzotrifluorides) rsc.orgbeilstein-journals.orgbeilstein-journals.orgrsc.org |

Given the presence of the trifluoromethyl group, ¹⁹F NMR spectroscopy is a particularly powerful and straightforward technique for characterizing this compound. rsc.org It typically shows a single, sharp signal (a singlet) because the three fluorine atoms are chemically equivalent and there are no adjacent fluorine atoms to cause splitting. The chemical shift is highly characteristic of the CF₃ group attached to the aromatic ring.

| Fluorine Nuclei | Chemical Shift (δ) in ppm (relative to CFCl₃) | Multiplicity |

| -CF₃ | ~ -62 to -63 | s |

| (Data sourced from multiple literature examples) rsc.orgbeilstein-journals.orgbeilstein-journals.orgrsc.org |

NMR spectroscopy, especially ¹⁹F NMR, serves as a potent tool for conducting kinetic and mechanistic studies of chemical reactions. beilstein-journals.org The trifluoromethyl group in this compound acts as a convenient spectroscopic handle for real-time, quantitative analysis of reactions. nih.gov Because of the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, even subtle changes in the electronic environment of the CF₃ group can be detected. This allows researchers to monitor the consumption of reactants and the formation of intermediates and products over time without the need for deuterated solvents. nih.govnih.gov This methodology provides valuable kinetic data and mechanistic insights into reaction pathways involving fluorinated compounds. nih.govmdpi.com

The analysis of spin-spin coupling constants (J-values) from NMR spectra provides detailed information about the connectivity and spatial relationships between atoms. In this compound and related compounds, coupling is observed not only between adjacent protons (³JHH) but also over longer ranges, particularly involving the fluorine nuclei. organicchemistrydata.org Long-range couplings between fluorine and protons (⁴JHF, ⁵JHF) or between fluorine and carbon (nJCF) can be measured. cdnsciencepub.com The magnitudes and signs of these coupling constants are influenced by the number of intervening bonds and the electronic structure of the molecule. researchgate.net For instance, the transmission of spin information can occur through the sigma-bond framework or through the pi-electron system (a σ-π mechanism), and analyzing these couplings helps to understand the electronic properties of the trifluoromethyl substituent. cdnsciencepub.comresearchgate.net

Mass Spectrometry (MS) (e.g., GC-MS)

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation of this compound from a mixture and its subsequent identification. researchgate.netmdpi.com The mass spectrum of this compound shows a distinct molecular ion peak (M⁺) corresponding to its molecular weight.

| Technique | Parameter | Observed Value (m/z) | Notes |

| GC-MS | Molecular Ion (M⁺) | 160.05 | Corresponds to the molecular formula C₈H₇F₃. beilstein-journals.org |

| GC-MS | Major Fragments | Varies | Fragmentation patterns provide structural information. |

| (The exact m/z of the molecular ion is approximately 160.0500) beilstein-journals.org |

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for aromatic compounds include the loss of substituents or the cleavage of the aromatic ring. This data is essential for confirming the identity of the compound in various research and analytical contexts. scholaris.ca

Infrared (IR) Spectroscopy (e.g., ATR-IR)

Infrared (IR) Spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum provides a unique fingerprint corresponding to the vibrational modes of its chemical bonds. Attenuated Total Reflectance (ATR) is a common sampling technique that allows for the direct analysis of liquid samples with minimal preparation.

The analysis of this compound via IR spectroscopy reveals characteristic absorption bands associated with its aromatic ring and the trifluoromethyl group. The spectrum is confirmed to be a standard for identification by chemical suppliers thermofisher.comthermofisher.com. The key vibrational modes are attributed to C-H stretching from the methyl group and the aromatic ring, C-C stretching within the benzene ring, and the prominent, strong absorptions from the C-F bonds of the trifluoromethyl group.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Description |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Indicates the presence of the benzene ring. |

| 3000-2850 | Alkyl C-H Stretch | Corresponds to the methyl group attached to the ring. |

| 1620-1580 | Aromatic C=C Stretch | Vibrations within the aromatic ring structure. |

Note: The exact peak positions can vary slightly based on the specific measurement conditions and instrumentation.

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum. The Raman spectrum for this compound offers further confirmation of its molecular structure. Key spectral data is available in established databases, providing a reference for its characterization nih.gov. The spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic ring and the C-F bonds of the trifluoromethyl group.

Chromatographic Methods (e.g., Gas Chromatography, Silica (B1680970) Gel Column Chromatography)

Chromatographic techniques are essential for separating this compound from mixtures, whether for purification after a chemical reaction or for assessing its purity.

Gas Chromatography (GC)

Gas Chromatography is a premier technique for analyzing volatile compounds like this compound. It is frequently used to determine the purity of commercial samples, with suppliers often specifying a purity of 98% or greater as determined by GC thermofisher.com. In a typical GC analysis, the compound is vaporized and passed through a capillary column. The retention time—the time it takes for the compound to travel through the column—is a characteristic property used for identification.

A Flame Ionization Detector (FID) is commonly used for quantitative analysis, while coupling the gas chromatograph to a Mass Spectrometer (GC-MS) allows for both separation and definitive identification based on the mass-to-charge ratio of the compound and its fragments nih.gov.

Silica Gel Column Chromatography

Silica gel column chromatography is a standard and widely used method for the purification of organic compounds in a research setting uva.nl. This technique is employed to isolate this compound from byproducts or unreacted starting materials following a synthesis. The separation is based on the differential adsorption of compounds to the polar silica gel stationary phase. A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate (B1210297) or hexane, is typically used, allowing the relatively non-polar this compound to be eluted from the column effectively beilstein-journals.orgrsc.org.

Table 2: Chromatographic Methods for this compound Analysis

| Technique | Application | Typical Conditions |

|---|---|---|

| Gas Chromatography (GC) | Purity assessment, quantitative analysis | Detector: Flame Ionization Detector (FID) epa.govtsijournals.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and definitive identification | Detector: Mass Spectrometer (MS) nih.gov |

| Silica Gel Column Chromatography | Purification post-synthesis | Stationary Phase: Silica Gel; Mobile Phase: Hexane or Petroleum Ether/Ethyl Acetate mixtures beilstein-journals.orgrsc.orgresearchgate.net |

Advanced Analytical Methodologies in Research Laboratories

In modern research, the unambiguous characterization of a compound like this compound is achieved not by a single technique, but by the synergistic application of multiple advanced analytical methods nih.gov. While IR, Raman, and chromatography are crucial, they form part of a larger analytical toolkit that provides a complete picture of the molecule's identity and purity.

A comprehensive characterization typically involves:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the precise connectivity of atoms. ¹⁹F NMR is particularly definitive for confirming the presence and electronic environment of the trifluoromethyl group nih.govspectrabase.com.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate molecular weight, allowing for the determination of the compound's elemental formula. When coupled with GC (GC-MS), it provides structural information based on fragmentation patterns nih.gov.

Combined Spectroscopic Analysis: Data from IR, Raman, NMR, and MS are integrated to build a complete and unambiguous profile of this compound. This multi-faceted approach is the standard in research for verifying the outcome of a chemical synthesis and ensuring the identity of the material before its use in further studies.

Applications in Advanced Materials Science Research

Role as a Building Block for Specialty Chemicals

4-Methylbenzotrifluoride is a versatile intermediate in organic synthesis, primarily utilized for creating more complex molecules for the pharmaceutical, agrochemical, and specialty chemical industries researchgate.netinnospk.com. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the benzene (B151609) ring and the methyl group, allowing for selective chemical transformations.

The methyl group can be halogenated or oxidized to form derivatives like 4-(trifluoromethyl)benzyl bromide or 4-(trifluoromethyl)benzoic acid. These compounds, in turn, are precursors to a wide array of specialty chemicals. For instance, 4-(trifluoromethyl)benzoic acid and its derivatives are used in the synthesis of liquid crystals and high-performance engineering plastics.

The unique properties imparted by the -CF3 group, such as increased lipophilicity and metabolic stability, make this compound a sought-after building block for active pharmaceutical ingredients and potent agrochemicals like herbicides and pesticides researchgate.netinnospk.com.

Table 1: Examples of Specialty Chemical Intermediates Derived from this compound

| Intermediate Compound | Synthesis from this compound | Key Applications |

|---|---|---|

| 4-(Trifluoromethyl)benzoic acid | Oxidation of the methyl group | Precursor for polymers, liquid crystals, pharmaceuticals |

| 4-(Trifluoromethyl)benzyl bromide | Free-radical bromination of the methyl group | Alkylating agent in organic synthesis |

| 4-Amino-3-methylbenzotrifluoride | Nitration followed by reduction | Intermediate for herbicides and pigments |

| 2-Chloro-5-nitrobenzotrifluoride | Nitration of 4-chlorobenzotrifluoride (B24415) (derived from this compound) | Intermediate for dyes and pesticides google.com |

Precursor in Polymer Synthesis

The introduction of trifluoromethyl (-CF3) groups into polymer backbones is a widely adopted strategy for developing high-performance polymers with enhanced properties. While this compound itself is not typically used directly as a monomer, it serves as a critical precursor for synthesizing various trifluoromethyl-containing monomers. These monomers are then polymerized to create advanced materials such as fluorinated polyimides and poly(arylene ether)s researchgate.netnasa.gov.

The incorporation of -CF3 groups can significantly improve several key characteristics of polymers. The bulkiness of the group disrupts polymer chain packing, which increases solubility and gas permeability while lowering the dielectric constant. The high electronegativity of fluorine atoms enhances the thermal and oxidative stability of the polymer.

For example, fluorinated diamine monomers, such as 1,4-bis-[4-amino-2-(trifluoromethyl)-phenoxy] tetrafluorobenzene, are synthesized from precursors derived from this compound. These diamines are then reacted with dianhydrides to produce fluorinated polyimides with exceptional thermal stability, low moisture absorption, and excellent optical clarity, making them suitable for microelectronics and aerospace applications tandfonline.com.

Table 2: Enhanced Properties of Polymers Incorporating Trifluoromethyl (-CF3) Groups

| Property | Enhancement due to -CF3 Group | Resulting Application Area |

|---|---|---|

| Solubility | Increased solubility in organic solvents due to disrupted chain packing researchgate.net. | Improved processability for film and coating fabrication. |

| Thermal Stability | Higher thermal and thermo-oxidative stability from strong C-F bonds researchgate.net. | High-temperature applications in aerospace and electronics. |

| Dielectric Constant | Lowered dielectric constant and dissipation factor researchgate.net. | Insulating materials for microelectronics and high-frequency circuits. |

| Optical Transparency | Reduced electronic polarization leads to better optical clarity and lower refractive index. | Materials for optical waveguides and devices. |

| Gas Permeability | Increased fractional free volume allows for higher permeability researchgate.net. | Membranes for gas separation (e.g., O2/N2) researchgate.net. |

| Hydrophobicity | Lowered surface energy and reduced water uptake researchgate.net. | Moisture-resistant coatings and materials for harsh environments. |

Integration into Functional Materials

Derivatives of this compound are integral to the creation of a variety of functional materials where specific physical and chemical properties are required. The electronic effects and stability of the trifluoromethyl group are leveraged to fine-tune the performance of these materials for specific, high-tech applications.

For gas separation membranes , polymers containing -CF3 side groups, such as certain Polymers of Intrinsic Microporosity (PIMs), exhibit both high gas permeability and good selectivity researchgate.net. The bulky -CF3 groups prevent efficient chain packing, creating micropores that facilitate gas transport, making them effective for applications like oxygen enrichment or carbon dioxide capture researchgate.netresearchgate.net.

Furthermore, the low dielectric constant of fluorinated polymers makes them ideal insulating materials in the microelectronics industry researchgate.net. As device dimensions shrink, the need for low-k dielectric materials to reduce signal delay and power consumption becomes critical. Trifluoromethylated polymers provide a combination of low dielectric properties, thermal stability, and good processability required for these advanced applications nasa.gov.

Table 3: Functional Materials Utilizing Trifluoromethyl Groups

| Functional Material | Role of Trifluoromethyl (-CF3) Group | Performance Enhancement |

|---|---|---|

| Polymer Solar Cells | Lowers HOMO/LUMO energy levels of the donor polymer researchgate.netrsc.org. | Increases open-circuit voltage (Voc) and power conversion efficiency. |

| Gas Separation Membranes | Increases free volume and creates micropores in the polymer matrix researchgate.netresearchgate.net. | Enhances gas permeability while maintaining selectivity. |

| Low-k Dielectric Films | Reduces polarizability and moisture absorption researchgate.net. | Lowers the dielectric constant, reducing signal crosstalk in microchips. |

| Optical Waveguides | Decreases refractive index and improves optical clarity. | Reduces signal loss and enhances light transmission. |

Role in Medicinal Chemistry and Agrochemical Research

Intermediate in Pharmaceutical Synthesis

In medicinal chemistry, the incorporation of fluorine-containing groups is a well-established strategy to enhance the therapeutic potential of drug candidates. mdpi.com 4-Methylbenzotrifluoride acts as a building block for introducing the trifluoromethyl group into aromatic systems, which can significantly alter the properties of a bioactive molecule. innospk.com This makes it a valuable precursor in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). innospk.comwikipedia.org

The trifluoromethyl (-CF3) group is one of the most prevalent fluorinated moieties in pharmaceuticals due to its profound impact on a molecule's physicochemical and biological characteristics. mdpi.comnih.gov Its unique combination of high electronegativity, steric bulk, and metabolic stability makes it a powerful tool in drug design. nih.govresearchgate.net

Table 1: Comparison of Physicochemical Properties of Methyl (-CH3) vs. Trifluoromethyl (-CF3) Groups

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Impact on Drug Design |

| Hansch Pi (π) Value | +0.56 | +0.88 mdpi.comnih.gov | -CF3 increases lipophilicity more than -CH3, potentially improving membrane permeability. nih.gov |

| Electronegativity | Lower | Higher (strongly electron-withdrawing) nih.gov | Alters electronic properties of the molecule, influencing pKa and binding interactions. nih.gov |

| Metabolic Stability | Susceptible to oxidation | Highly resistant to metabolic breakdown nih.govresearchgate.net | Increases drug half-life and bioavailability by blocking metabolic hotspots. mdpi.com |

| Steric Size (van der Waals radius) | Larger than H | Similar to a chlorine atom mdpi.comnih.gov | Can serve as a bioisostere for other groups, fitting into specific receptor pockets. nih.gov |

| Bond Dissociation Energy (C-X) | C-H: ~414 kJ/mol nih.gov | C-F: ~485 kJ/mol nih.gov | The high C-F bond strength contributes to the group's exceptional stability. nih.gov |

This compound is a precursor used in the synthesis of more complex intermediates for API production. innospk.com While specific, direct pathways from this compound to major commercial drugs are often proprietary, its derivatives are instrumental. For instance, bromination of this compound can yield 3-bromo-4-methyl-benzotrifluoride. google.com This resulting compound can be converted into corresponding benzonitriles, which are important intermediates for both pharmaceuticals and plant protection agents. google.com The trifluoromethyl-substituted aromatic ring provided by this intermediate is a key structural motif in numerous modern drugs. An estimated one-fifth of all pharmaceuticals contain fluorine, with the trifluoromethyl group being a common feature. wikipedia.org Examples of drug classes where trifluoromethylated aromatic rings are prevalent include anti-inflammatory agents, central nervous system drugs, and oncology therapeutics. nbinno.com

The unique properties of the trifluoromethyl group are strategically leveraged in drug discovery to overcome common challenges. mdpi.com One key strategy is the use of trifluoromethylation to block metabolic liabilities. mdpi.com By replacing a hydrogen atom on an aromatic ring with a metabolically robust -CF3 group, chemists can prevent enzymatic oxidation at that site, thereby increasing the drug's half-life and bioavailability. nih.gov

Intermediate in Agrochemical Production

Similar to its role in pharmaceuticals, this compound is a valuable building block in the agrochemical industry. innospk.com The trifluoromethyl group is a key feature in many modern pesticides, including herbicides, insecticides, and fungicides, contributing significantly to their efficacy and stability. innospk.comnih.govresearchgate.net Over half of all agricultural chemicals contain carbon-fluorine bonds, highlighting the importance of fluorinated intermediates. wikipedia.org

Trifluoromethyl-containing building blocks are essential for synthesizing a wide range of crop protection agents. nih.govresearchgate.net The synthesis of many active ingredients involves the use of trifluoromethylated pyridines or benzenes, for which compounds like this compound can serve as a starting point for further chemical elaboration. innospk.comnih.gov Many successful agrochemicals feature a trifluoromethyl group on an aromatic ring, a structural element that can be derived from such intermediates. nih.govresearchgate.net

Table 2: Examples of Agrochemicals Containing the Trifluoromethyl Moiety

| Agrochemical | Type | Function / Target |

| Fluazifop-butyl | Herbicide | Controls grass weeds in broad-leaved crops. nih.govresearchgate.net |

| Trifluralin | Herbicide | Pre-emergence control of many annual grasses and broadleaf weeds. researchgate.net |

| Fluometuron | Herbicide | Used for weed control in cotton and sugarcane. |

| Fipronil | Insecticide | Broad-spectrum insecticide that disrupts the insect central nervous system. |

| Fluazinam | Fungicide | Broad-spectrum fungicide used for controlling diseases on potatoes and other crops. researchgate.net |

| Flonicamid | Insecticide | Selective insecticide for controlling aphids and other sucking insects. nih.govresearchgate.net |

| Pyroxsulam | Herbicide | Controls key weeds in cereal crops. nih.gov |

The incorporation of a trifluoromethyl group into a pesticide's molecular structure can dramatically enhance its performance. researchgate.netnbinno.com The increased lipophilicity imparted by the -CF3 group can improve the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects, leading to higher efficacy. nbinno.com This allows for more of the chemical to reach its target site within the pest or weed. researchgate.net

Furthermore, the metabolic stability of the -CF3 group makes the agrochemical more resistant to degradation by enzymes within the target organism and in the environment. nbinno.com This persistence ensures that the active ingredient remains effective for a longer period, providing more durable crop protection. nbinno.com The strong electron-withdrawing properties of the group can also enhance the binding of the molecule to its target enzyme or receptor, further increasing its potency. researchgate.net

Catalysis and Reaction Engineering

Use as a Solvent in Organic Synthesis

4-Methylbenzotrifluoride, a derivative of benzotrifluoride (B45747) (BTF), is recognized for its advantageous properties as a solvent in organic synthesis. BTF and its analogues are considered more environmentally friendly than many traditional organic solvents, particularly halogenated solvents like dichloromethane (B109758) and chloroform, as well as aromatic solvents such as benzene (B151609) and toluene (B28343). researchgate.netsemanticscholar.orgresearchgate.netugent.be These solvents are noted for their relative inertness, making them suitable for a wide array of chemical reactions, including ionic, thermal, and transition-metal catalyzed processes. semanticscholar.orgugent.be

The trifluoromethyl group imparts unique physical and chemical properties to the molecule, such as a moderate polarity and a high boiling point compared to some common solvents, which can be advantageous for conducting reactions at elevated temperatures. researchgate.net Its stability and poor coordinating ability make it an effective medium for reactions involving Lewis acid catalysts, preventing solvent-based deactivation. researchgate.net The properties of this compound make it a viable alternative in various applications where solvent stability and minimal interference with the reaction are crucial. innospk.com

Below is a data table comparing the physical properties of this compound with other common organic solvents.

| Property | This compound | Toluene | Dichloromethane (DCM) | Tetrahydrofuran (THF) |

| Formula | C₈H₇F₃ | C₇H₈ | CH₂Cl₂ | C₄H₈O |

| Molar Mass ( g/mol ) | 160.14 nih.gov | 92.14 | 84.93 | 72.11 |

| Boiling Point (°C) | 129 innospk.com | 111 | 39.6 | 66 |

| Density (g/mL at 25°C) | 1.144 innospk.com | 0.867 | 1.326 | 0.889 |

| Refractive Index (n20/D) | 1.426 innospk.com | 1.496 | 1.424 | 1.407 |

Catalytic Reactions Involving this compound (e.g., C-H Borylation)

This compound can serve as a substrate in catalytic reactions, a key example being C-H borylation. This reaction is a powerful tool for the functionalization of otherwise inert C-H bonds, converting them into versatile boronate esters. In a study on iridium-catalyzed C-H borylation, this compound was successfully used as a substrate. The reaction yielded the corresponding boronate ester, demonstrating the compound's utility in synthetic transformations that build molecular complexity from simple aromatic precursors. researchgate.net The development of such catalytic methods is crucial for accessing novel chemical structures for pharmaceutical and materials science applications. researchgate.net

Photocatalytic Oxidation Studies

While specific studies on the photocatalytic oxidation or degradation of this compound are not extensively documented, the broader field of photocatalysis involving trifluoromethylated aromatics is an active area of research. Photocatalytic methods, often employing visible light, are utilized to generate trifluoromethyl radicals (•CF₃) from various sources. researchgate.netsemanticscholar.orgwikipedia.org These highly reactive species can then be used to trifluoromethylate other aromatic and heteroaromatic compounds. semanticscholar.org This process is of significant interest in medicinal chemistry, as the introduction of a CF₃ group can dramatically alter a molecule's metabolic stability and biological activity. researchgate.net The research in this area focuses on developing new photocatalysts, such as metal-organic frameworks (MOFs) and coordination polymers, to achieve direct and regioselective trifluoromethylation of unactivated aromatic rings under mild conditions. researchgate.net

Palladium-Catalyzed Reactions (e.g., Heck Reaction, Suzuki-Miyaura coupling, Sonogashira coupling, cyanation)

Derivatives of this compound are valuable substrates in a variety of palladium-catalyzed cross-coupling reactions. The parent molecule itself is generally unreactive in these transformations as it lacks a suitable leaving group. However, halogenated derivatives, such as 3-bromo-4-methyl-benzotrifluoride, can readily participate in these powerful C-C and C-N bond-forming reactions. innospk.com

Heck Reaction : The Mizoroki-Heck reaction couples aryl halides with alkenes. mdpi.comchim.it Trifluoromethylated aryl halides are effective coupling partners in these reactions, leading to the synthesis of various trifluoromethyl-substituted stilbenes and acrylates. mdpi.com The reaction conditions can often be achieved with ligand-free palladium catalysts, enhancing the practicality of the method. mdpi.com

Suzuki-Miyaura Coupling : This reaction is a versatile method for creating biaryl compounds by coupling an organoboron compound with an organohalide. researchgate.net Fluorinated biphenyl (B1667301) derivatives, which are important in pharmaceuticals and materials science, are frequently synthesized using this method. researchgate.net The presence of the trifluoromethyl group on one of the coupling partners is well-tolerated and can influence the electronic properties of the resulting product.

Sonogashira Coupling : The Sonogashira reaction forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide. nih.govnih.gov This reaction is a cornerstone in the synthesis of conjugated systems. Copper-free conditions have been developed to mitigate issues like alkyne homocoupling. nih.govnih.gov Derivatives of this compound can be coupled with various alkynes to produce trifluoromethyl-substituted phenylacetylenes.

Cyanation : The palladium-catalyzed cyanation of aryl halides is a crucial method for introducing a nitrile group, a versatile functional group that serves as a precursor to amines, carboxylic acids, and amides. nih.gov This transformation can be performed on trifluoromethyl-containing aryl halides, providing access to important building blocks for agrochemicals and pharmaceuticals. innospk.com Modern protocols often utilize less toxic cyanide sources like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) under mild conditions. nih.gov

Environmental and Safety Considerations in Research Settings

Safe Handling and Storage Protocols for Laboratory Research

In a laboratory research setting, the safe handling and storage of 4-Methylbenzotrifluoride are paramount to ensure the safety of personnel and the integrity of the research. This compound, a flammable liquid and vapor, necessitates strict adherence to established safety protocols.

Personal Protective Equipment (PPE) and Engineering Controls: When handling this compound, researchers should always wear appropriate personal protective equipment. This includes chemical-resistant gloves, protective clothing, and eye and face protection, such as chemical safety goggles or a face shield. All operations involving this chemical should be conducted in a certified chemical fume hood to avoid inhalation of vapors. It is also crucial to ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.

Handling Procedures: To prevent the risk of fire or explosion, this compound must be kept away from heat, sparks, open flames, and other ignition sources. "No smoking" policies should be strictly enforced in areas where it is handled. It is recommended to use non-sparking tools and explosion-proof electrical, ventilating, and lighting equipment. To prevent the buildup of static electricity, all metal parts of the equipment should be grounded. When not in use, containers of this compound must be kept tightly closed to prevent the release of vapors.

Storage Requirements: this compound should be stored in a cool, dry, and well-ventilated area designated for flammable liquids. Storage containers must be tightly sealed. It is important to store this chemical separately from incompatible materials such as strong oxidizing agents and strong bases.

Spill Management: In the event of a spill, all sources of ignition should be removed from the area. The spill should be contained and soaked up with an inert absorbent material like sand or silica (B1680970) gel. The absorbed material should then be collected into suitable, closed containers for disposal.

Waste Disposal Procedures for Academic Laboratories

Proper disposal of this compound waste in academic laboratories is crucial to prevent environmental contamination and adhere to regulatory requirements. As a halogenated organic compound, it requires specific disposal procedures.

Waste Segregation and Collection: Under no circumstances should this compound or other organic liquids be disposed of down the sink or in regular trash. In the laboratory, waste should be segregated based on its chemical properties. Halogenated solvent waste, such as this compound, must be collected separately from non-halogenated solvent waste. This is important because the disposal methods and costs for these two categories of waste are different. If non-halogenated solvents are mixed with any amount of a halogenated liquid, the entire mixture must be treated as halogenated waste.

Container Labeling and Management: Waste containers must be appropriate for the type of chemical waste being collected—sturdy, leak-proof, and chemically resistant. These containers must be clearly labeled as "Hazardous Waste" and should list all chemical constituents and their approximate percentages. It is essential to keep waste containers closed at all times, except when actively adding waste.

Disposal Procedures: Once a waste container is full, a request for collection should be submitted to the institution's Environmental Health and Safety (EHS) department or equivalent authority. Academic laboratories should follow the specific guidelines provided by their institution for hazardous waste pickup and disposal. Evaporation in a fume hood is not an acceptable method of waste disposal.

For empty containers that previously held this compound, they must be thoroughly rinsed, with the first rinse collected and disposed of as hazardous waste. After rinsing and air-drying, the labels on the container should be completely removed or defaced before the container is discarded as solid waste.

Toxicokinetic and Toxicodynamic Studies in Research

While specific toxicokinetic and toxicodynamic studies on this compound are not extensively available in the public domain, valuable insights can be drawn from research on structurally similar compounds, such as p-chlorobenzotrifluoride (PCBTF). These studies help in understanding the absorption, distribution, metabolism, and excretion (ADME) of such chemicals, as well as their mechanisms of toxicity.